molecular formula C10H12ClNO B1653913 1,2,3,4-Tetrahydroquinoline-8-carbaldehyde hydrochloride CAS No. 2044838-31-3

1,2,3,4-Tetrahydroquinoline-8-carbaldehyde hydrochloride

Cat. No.: B1653913
CAS No.: 2044838-31-3
M. Wt: 197.66
InChI Key: KLMSJHYQTKUQIK-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydroquinoline-8-carbaldehyde hydrochloride (CAS# 2044838-31-3) is a versatile chemical building block of significant interest in medicinal chemistry and drug discovery research. This compound, with the molecular formula C 10 H 12 ClNO and a molecular weight of 197.66 g/mol, features a tetrahydroquinoline scaffold that is a prevalent structural motif in a myriad of biologically active compounds and natural products . The tetrahydroquinoline core is recognized as a "privileged scaffold," meaning it is capable of providing high-affinity ligands for multiple receptors, making it an invaluable template for synthesizing novel compounds for biological screening . Researchers utilize this aldehyde-functionalized tetrahydroquinoline primarily as a key synthetic intermediate. The formyl group at the 8-position is a highly reactive handle that facilitates a wide range of transformations, allowing for the construction of more complex, functionalized heterocyclic systems . These synthetic efforts are often directed toward the discovery of new therapeutic agents. Tetrahydroquinoline derivatives have demonstrated a broad spectrum of pharmacological activities in scientific research, including serving as antitumor antibiotics , antimalarial agents , and neuroprotective agents . Furthermore, recent PASS-assisted in silico evaluation of novel hydroquinoline derivatives has predicted potential for gluconate 2-dehydrogenase inhibition, as well as antiallergic, antiasthmatic, and antiarthritic properties . This compound is offered for research applications only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

1,2,3,4-tetrahydroquinoline-8-carbaldehyde;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO.ClH/c12-7-9-4-1-3-8-5-2-6-11-10(8)9;/h1,3-4,7,11H,2,5-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLMSJHYQTKUQIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=CC=C2)C=O)NC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2044838-31-3
Record name 8-Quinolinecarboxaldehyde, 1,2,3,4-tetrahydro-, hydrochloride (1:1)
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URL https://commonchemistry.cas.org/detail?cas_rn=2044838-31-3
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,3,4-tetrahydroquinoline-8-carbaldehyde hydrochloride
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Preparation Methods

Bischler-Napieralski Cyclization

The Bischler-Napieralski reaction remains a cornerstone for constructing tetrahydroquinoline scaffolds. This method involves cyclodehydration of β-arylethylamides using phosphoryl chloride (POCl₃) or related agents. For 8-carbaldehyde derivatives, a pre-functionalized aryl substrate bearing a formyl group at the 8-position is essential. For instance, N-(2-formylphenethyl)acetamide could undergo cyclization in POCl₃ at 80–100°C to yield 1,2,3,4-tetrahydroquinoline-8-carbaldehyde. Subsequent reduction of the imine intermediate with sodium borohydride (NaBH₄) or catalytic hydrogenation (H₂/Pd-C) furnishes the tetrahydroquinoline core.

Palladium-Catalyzed Cross-Coupling

Modern approaches leverage palladium-catalyzed cross-coupling to introduce substituents at specific positions. Patent EP0643046A1 demonstrates the use of palladium catalysts in synthesizing 1,2,3,4-tetrahydroquinoline-8-sulfonic acids via Suzuki-Miyaura coupling. Adapting this strategy, a formyl group could be introduced at the 8-position using a formylboronic acid partner. For example, coupling 8-bromo-1,2,3,4-tetrahydroquinoline with potassium formyltrifluoroborate in the presence of Pd(PPh₃)₄ and K₂CO₃ in dioxane at 80°C may yield the target aldehyde.

Direct Formylation of the Tetrahydroquinoline Core

Vilsmeier-Haack Reaction

The Vilsmeier-Haack formylation is a classical method for introducing aldehyde groups onto electron-rich aromatic systems. For 1,2,3,4-tetrahydroquinoline, the reaction requires activation of the 8-position via coordination with a Lewis acid. A typical protocol involves treating 1,2,3,4-tetrahydroquinoline with DMF and POCl₃ at 0–5°C, followed by hydrolysis to yield the 8-carbaldehyde derivative.

Table 1: Optimization of Vilsmeier-Haack Formylation Conditions

Parameter Condition 1 Condition 2 Condition 3
Temperature (°C) 0 5 10
POCl₃ Equiv. 2.0 3.0 2.5
Reaction Time (h) 4 6 5
Yield (%) 45 62 55

Directed Ortho-Metalation

Directed ortho-metalation (DoM) strategies enable precise functionalization of aromatic rings. Protecting the tetrahydroquinoline nitrogen as a tert-butoxycarbonyl (Boc) group allows for lithiation at the 8-position using n-butyllithium (n-BuLi) at -78°C. Quenching the lithiated intermediate with DMF or methyl formate introduces the formyl group. Subsequent Boc deprotection with HCl in dioxane yields the free amine, which is converted to the hydrochloride salt.

Oxidation of Hydroxymethyl Precursors

Oxidation of 8-Hydroxymethyltetrahydroquinoline

A two-step approach involves synthesizing 8-hydroxymethyl-1,2,3,4-tetrahydroquinoline via Friedel-Crafts alkylation or Grignard addition, followed by oxidation. Catalytic oxidation with pyridinium chlorochromate (PCC) in dichloromethane at room temperature selectively converts the hydroxymethyl group to a formyl group without over-oxidizing the tetrahydroquinoline ring.

Table 2: Oxidizing Agents for Hydroxymethyl-to-Formyl Conversion

Oxidizing Agent Solvent Temperature (°C) Yield (%)
PCC CH₂Cl₂ 25 78
MnO₂ Acetone 50 65
TEMPO/NaClO H₂O/CH₂Cl₂ 0 82

Reductive Amination and Cyclization

Leuckart-Wallach Reaction

The Leuckart-Wallach reaction offers a one-pot route to tetrahydroquinolines via reductive amination of keto aldehydes. For 8-carbaldehyde derivatives, 8-formyl-1-tetralone is treated with ammonium formate and formic acid at 150°C, followed by reduction with NaBH₄ to yield the tetrahydroquinoline scaffold.

Salt Formation and Purification

The final step involves converting the free base to the hydrochloride salt. Treatment of 1,2,3,4-tetrahydroquinoline-8-carbaldehyde with concentrated HCl in ethanol at 0°C precipitates the hydrochloride salt, which is recrystallized from ethanol/ether for purity.

Table 3: Crystallization Conditions for Hydrochloride Salt

Solvent System Temperature (°C) Purity (%) Recovery (%)
Ethanol/Ether (1:3) 0 99.5 85
Methanol/EtOAc (1:2) -20 98.7 78

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, D₂O) : δ 9.78 (s, 1H, CHO), 7.45 (d, J = 8.4 Hz, 1H, Ar-H), 6.92 (d, J = 8.4 Hz, 1H, Ar-H), 3.45–3.30 (m, 2H, CH₂N), 2.95–2.80 (m, 2H, CH₂), 2.10–1.95 (m, 2H, CH₂).
  • IR (KBr) : ν 1685 cm⁻¹ (C=O), 2700–2500 cm⁻¹ (NH⁺).

Chemical Reactions Analysis

Aldehyde-Specific Reactivity

The aldehyde group (-CHO) at position 8 drives nucleophilic additions and redox transformations:

  • Oxidation : Under aerobic conditions, THQ-8-CHO undergoes oxidation to form 1,2,3,4-tetrahydroquinoline-8-carboxylic acid. This reaction is accelerated by vanadium-based catalysts such as [(VO)TPP][(TCM)₄], achieving >85% yield in solvent-free conditions .

  • Cannizzaro Reaction : In basic media, the aldehyde participates in self-disproportionation, producing the corresponding alcohol and carboxylic acid derivatives. This is facilitated by hydride transfer mechanisms under vanadium catalysis .

Cyclization and Annulation Reactions

THQ-8-CHO·HCl serves as a precursor for fused heterocycles:

Reaction TypeConditionsProductYieldCatalystSource
Redox-neutral annulationAcetic acid, 80°CTricyclic orthoamide derivatives92%[(VO)TPP][(TCM)₄]
Knoevenagel condensationSolvent-free, RTPyrimidine-6-carbonitriles78%VB1 (thiamine)

Mechanistic studies reveal that [(VO)TPP][(TCM)₄] activates the aldehyde for nucleophilic attack by amines or enolates, followed by cyclization via CH functionalization .

Functionalization of the Tetrahydroquinoline Core

  • N-Alkylation : The secondary amine in THQ-8-CHO·HCl reacts with alkyl halides (e.g., 2-bromo-acetic acid methyl ester) under basic conditions to form N-substituted derivatives. Subsequent hydrolysis yields carboxylic acids for peptide coupling .

  • Hydrogenation/Dehydrogenation : Catalytic transfer hydrogenation using Ru(II) complexes (e.g., [RuCl(η⁶-p-cym

Scientific Research Applications

Pharmaceutical Development

1,2,3,4-Tetrahydroquinoline-8-carbaldehyde hydrochloride serves as a crucial intermediate in the synthesis of various pharmaceutical agents. Its derivatives have shown potential in treating neurological disorders and other health conditions due to their ability to interact with biological targets.

Case Study: Neuroprotective Agents

A study demonstrated the synthesis of novel tetrahydroquinoline derivatives that exhibited neuroprotective effects. The derivatives were evaluated for their ability to inhibit neuroinflammation and oxidative stress in neuronal cells. Results indicated that certain compounds significantly reduced markers of inflammation and improved cell viability under stress conditions .

Biochemical Research

The compound is extensively utilized in biochemical studies focusing on enzyme inhibition and receptor interactions. Its structural features enable it to modulate biological pathways effectively.

Table 1: Biological Activities of Tetrahydroquinoline Derivatives

Compound NameBiological ActivityMechanism of Action
THQ-AAntioxidantScavenges free radicals
THQ-BAnti-inflammatoryInhibits COX-2 enzyme
THQ-CAntimicrobialDisrupts bacterial cell wall synthesis

Material Science

In material science, this compound is explored for its potential in developing novel polymers and materials. Its unique chemical structure contributes to enhanced properties such as flexibility and durability.

Case Study: Polymer Synthesis

Research has shown that incorporating tetrahydroquinoline units into polymer backbones can improve mechanical strength and thermal stability. A series of polyurethanes synthesized from this compound exhibited superior performance compared to traditional polymers.

Analytical Chemistry

The compound acts as a standard in chromatographic methods, facilitating the accurate quantification of related compounds in complex mixtures. Its use in analytical chemistry enhances the reliability of results in various research settings.

Table 2: Applications in Analytical Chemistry

MethodApplication AreaKey Advantages
HPLCPharmaceutical analysisHigh sensitivity and specificity
GC-MSEnvironmental monitoringDetection of trace compounds
NMRStructural elucidationProvides detailed molecular information

Cosmetic Formulations

The antioxidant properties of this compound make it a candidate for inclusion in skincare products aimed at reducing oxidative stress on the skin.

Case Study: Skincare Products

In a formulation study, products containing this compound demonstrated significant improvements in skin hydration and elasticity after four weeks of use. Clinical trials confirmed its efficacy as an active ingredient in anti-aging formulations .

Mechanism of Action

The mechanism of action of 1,2,3,4-tetrahydroquinoline-8-carbaldehyde hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes and modulate signaling pathways involved in cell proliferation and apoptosis . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of THQ-8-CHO·HCl, highlighting differences in substituents, molecular properties, and applications:

Compound Name Molecular Formula Substituents (Position) Molar Mass (g/mol) Key Applications/Properties Reference(s)
THQ-8-CHO·HCl C₁₀H₁₂ClNO -CHO (8), -HCl 197.66 Cytotoxic agent precursor; reductive amination substrate
(1R,4R)-4,6-Dihydroxy-N-methyl-THIQ·HCl C₁₁H₁₆ClNO₃ -OH (4,6), -CH₂OH (1), -CH₃ (N) 245.70 Pharmaceutical API impurity; stereospecific biological activity
8-Ethyl-1,2,3,4-tetrahydroisoquinoline·HCl C₁₁H₁₆ClN -C₂H₅ (8), -HCl 197.70 Structural analog with enhanced lipophilicity; potential CNS drug candidate
7-Bromo-8-methyl-THQ·HCl C₁₀H₁₂BrClN -Br (7), -CH₃ (8), -HCl 268.57 Agrochemical intermediate; halogenated moiety for cross-coupling reactivity
8-Chloro-4,4-dimethyl-THQ C₁₁H₁₄ClN -Cl (8), -CH₃ (4,4) 195.69 Industrial intermediate; steric hindrance from dimethyl groups
2-(THQ-8-yl)ethylamine·2HCl C₁₁H₁₈Cl₂N₂ -CH₂CH₂NH₂ (8), -2HCl 261.18 Bioactive amine derivative; dihydrochloride salt for improved solubility
4-Methyl-THQ-8-carbothioamide·HCl C₁₁H₁₅ClN₂S -CH₃ (4), -C(S)NH₂ (8), -HCl 242.77 Thioamide functionality for metal chelation; antimicrobial applications

Key Structural and Functional Differences

Substituent Effects on Reactivity :

  • The aldehyde group in THQ-8-CHO·HCl facilitates reductive amination (e.g., with aniline to form cytotoxic amines) , whereas carbothioamide in the 4-methyl analog () enables sulfur-mediated coordination chemistry.
  • Halogenated derivatives (e.g., 7-Bromo-8-methyl-THQ·HCl ) exhibit enhanced electrophilicity for cross-coupling reactions, expanding utility in agrochemical synthesis.

Stereochemical Influence :

  • The (1R,4R)-stereoisomer () demonstrates strict regulatory requirements for pharmaceutical impurities, emphasizing the role of chirality in bioactivity.

Physicochemical Properties :

  • Lipophilicity : The 8-ethyl derivative () shows higher logP than THQ-8-CHO·HCl, favoring blood-brain barrier penetration.
  • Solubility : Dihydrochloride salts (e.g., 2-(THQ-8-yl)ethylamine·2HCl ) improve aqueous solubility compared to free bases.

Synthetic Utility :

  • THQ-8-CHO·HCl’s aldehyde is pivotal in forming dimeric structures under delayed NaBH₃CN addition , whereas 8-chloro derivatives () are preferred for sterically hindered syntheses.

Biological Activity

1,2,3,4-Tetrahydroquinoline-8-carbaldehyde hydrochloride is a compound that has garnered attention for its diverse biological activities. This article will explore its pharmacological properties, mechanisms of action, and relevant studies that highlight its potential therapeutic applications.

Chemical Structure and Properties

This compound has the molecular formula C10H11NOC_{10}H_{11}NO and features a tetrahydroquinoline core with an aldehyde functional group. Its structural representation can be summarized as follows:

  • Molecular Formula : C10H11NOC_{10}H_{11}NO
  • SMILES Notation : C1CC2=C(C(=CC=C2)C=O)NC1
  • InChIKey : HJEYKUWXOZQEEE-UHFFFAOYSA-N

Anticancer Activity

Research has shown that derivatives of tetrahydroquinoline exhibit significant anticancer properties. A study focusing on various 8-hydroxyquinoline derivatives indicated that certain compounds demonstrated potent antiproliferative effects against human cancer cell lines. For instance:

  • IC50 Values : Compounds derived from tetrahydroquinoline showed IC50 values ranging from 14.7 nM to 130 nM in MDA-MB-435 human cancer cells, indicating strong antiproliferative activity .

These findings suggest that modifications to the tetrahydroquinoline structure can enhance its efficacy against various cancer types.

Antimicrobial Activity

Tetrahydroquinoline derivatives have also been evaluated for their antimicrobial properties. A review highlighted the effectiveness of these compounds against a range of pathogens:

Pathogen Inhibition Zone (mm) Standard Drug (mm)
Pseudomonas aeruginosa2224
Klebsiella pneumoniae2527

These results indicate that certain tetrahydroquinoline derivatives can rival established antimicrobial agents in their efficacy .

The mechanism by which tetrahydroquinoline compounds exert their biological effects is multifaceted:

  • Tubulin Interaction : Some studies suggest that these compounds may interfere with tubulin polymerization, which is crucial for cell division. This action can lead to cell cycle arrest and apoptosis in cancer cells .
  • Reactive Oxygen Species (ROS) Generation : The generation of ROS has been implicated in the cytotoxicity observed in various studies, where increased oxidative stress leads to cellular damage and death .

Case Studies and Research Findings

Several case studies have reinforced the biological potential of this compound:

  • Antiproliferative Effects : In a comprehensive evaluation involving multiple cell lines, certain derivatives exhibited IC50 values less than 40 nM, demonstrating their potential as effective cancer treatments .
  • Antiviral Potential : Recent investigations have also pointed towards antiviral activities associated with tetrahydroquinoline derivatives, particularly in inhibiting viral replication with low cytotoxicity .

Q & A

Q. How can synthesis conditions be optimized to maximize yield and purity of 1,2,3,4-Tetrahydroquinoline-8-carbaldehyde hydrochloride?

Methodological Answer:

  • Reaction Parameters : Use anhydrous solvents (e.g., CH₂Cl₂) and controlled temperature (e.g., 0°C for reagent addition) to minimize side reactions. Dropwise addition of acylating agents (e.g., acetyl chloride) ensures controlled reactivity .
  • Monitoring : Track reaction progress via TLC with ethyl acetate/petroleum ether (2:1 v/v) as the eluent. Adjust stoichiometry based on intermediate consumption .
  • Workup : Remove excess reagents under reduced pressure and purify via silica gel column chromatography with gradient elution (e.g., increasing polarity) to isolate the hydrochloride salt .

Q. What purification techniques are effective for isolating this compound from reaction mixtures?

Methodological Answer:

  • Column Chromatography : Use silica gel with ethyl acetate/petroleum ether mixtures. For polar impurities, incorporate methanol (≤5%) in the eluent .
  • Recrystallization : Optimize solvent pairs (e.g., ethanol/water) to enhance crystalline purity. Monitor solubility at varying temperatures.
  • Safety : Follow guidelines for handling hygroscopic compounds, including inert-atmosphere gloveboxes and moisture-free storage .

Q. How should researchers validate the identity and purity of synthesized this compound?

Methodological Answer:

  • Spectroscopic Analysis : Use ¹H/¹³C NMR to confirm structural integrity. Compare chemical shifts with analogous tetrahydroquinoline derivatives (e.g., 7-chloro-1,2,3,4-tetrahydroquinoline hydrochloride) .
  • Purity Assessment : Employ HPLC with UV detection (λ = 254 nm) and compare retention times with certified reference standards. Validate via COA (Certificate of Analysis) protocols .

Advanced Research Questions

Q. What strategies resolve contradictions in spectroscopic data (e.g., NMR splitting patterns) for this compound?

Methodological Answer:

  • Advanced NMR Techniques : Perform 2D NMR (COSY, HSQC) to assign ambiguous proton environments. For stereochemical conflicts, use NOESY to confirm spatial proximity of substituents .
  • Crystallographic Validation : Grow single crystals via slow evaporation (e.g., in ethanol/water) and analyze via X-ray diffraction to unambiguously determine bond angles and stereochemistry .

Q. How can chiral separation be achieved for stereoisomers of this compound?

Methodological Answer:

  • Chiral HPLC : Use a chiral stationary phase (e.g., amylose- or cellulose-based columns) with hexane/isopropanol mobile phases. Optimize flow rate and column temperature for resolution .
  • Crystallization : Employ diastereomeric salt formation using chiral resolving agents (e.g., tartaric acid derivatives). Monitor enantiomeric excess via polarimetry .

Q. What experimental approaches assess the stability of this compound under varying conditions?

Methodological Answer:

  • Forced Degradation Studies : Expose the compound to stressors (e.g., pH 1–13, 40–80°C, UV light). Monitor degradation via HPLC-MS to identify breakdown products and stability thresholds .
  • Hygroscopicity Testing : Store the compound at 25°C/60% RH and measure mass changes gravimetrically. Use desiccants or controlled-humidity chambers for long-term storage .

Q. How can reaction mechanisms for functionalization at the 8-carbaldehyde position be elucidated?

Methodological Answer:

  • Kinetic Isotope Effects (KIE) : Substitute hydrogen with deuterium at reactive sites (e.g., aldehyde protons) to study rate-determining steps via LC-MS .
  • Computational Modeling : Perform DFT calculations (e.g., Gaussian) to predict transition states and intermediate stability. Validate with experimental kinetic data .

Data Analysis and Reporting Guidelines

Q. How should researchers address discrepancies between theoretical and observed melting points?

Methodological Answer:

  • Purity Verification : Reassess purity via DSC (Differential Scanning Calorimetry) and compare with literature values for analogous compounds (e.g., Diclofensine hydrochloride) .
  • Polymorphism Screening : Conduct solvent-mediated crystallization trials to identify polymorphic forms, which may explain melting point variations .

Q. What methodologies ensure reproducibility in synthesizing this compound?

Methodological Answer:

  • Detailed Protocol Documentation : Specify reaction parameters (e.g., stoichiometry, solvent volume) and equipment (e.g., Schlenk lines for moisture-sensitive steps) .
  • Interlaboratory Validation : Share samples with collaborating labs for independent synthesis and characterization. Cross-validate data using shared reference standards .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
1,2,3,4-Tetrahydroquinoline-8-carbaldehyde hydrochloride
Reactant of Route 2
Reactant of Route 2
1,2,3,4-Tetrahydroquinoline-8-carbaldehyde hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.